4-Methylphenethyl quinoline-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H17NO2 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-(4-methylphenyl)ethyl quinoline-3-carboxylate |
InChI |
InChI=1S/C19H17NO2/c1-14-6-8-15(9-7-14)10-11-22-19(21)17-12-16-4-2-3-5-18(16)20-13-17/h2-9,12-13H,10-11H2,1H3 |
InChI Key |
MFRNUZMTRHEZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCOC(=O)C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Phenyl Ring Replacements:
The phenyl ring is a common target for bioisosteric replacement to modulate properties such as lipophilicity, metabolic stability, and receptor interactions. Potential replacements could include:
Substituted phenyl rings: Introducing various substituents (e.g., halogens, hydroxyl, methoxy) on the phenyl ring can alter its electronic properties and steric bulk, providing insights into the specific requirements of the binding pocket.
Methyl Group Modifications:
The methyl group on the phenyl ring can be replaced with other small functional groups to fine-tune the compound's properties. Examples include:
Halogens (F, Cl, Br): These can serve as bioisosteres for the methyl group, offering similar steric bulk but different electronic characteristics.
Trifluoromethyl group (CF3): This group is often used as a bioisostere for a methyl or chloro group and can enhance metabolic stability and binding affinity due to its strong electron-withdrawing nature.
Ethyl Linker Modifications:
Introduction of heteroatoms: Replacing a methylene (B1212753) (-CH2-) unit in the ethyl linker with an oxygen or sulfur atom could alter the flexibility and polarity of the linker.
Conformational constraints: Incorporating a cyclopropyl (B3062369) ring or a double bond within the linker could restrict its conformational freedom, which may lead to a more favorable binding orientation and increased potency.
The following table summarizes hypothetical bioisosteric replacements for the 4-methylphenethyl group and the potential rationale for these modifications in the context of SAR studies. It is important to note that the data presented here is illustrative and based on general medicinal chemistry principles, as specific experimental data for 4-Methylphenethyl quinoline-3-carboxylate analogs is not available.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Predicted Impact on Activity |
| Phenyl | Thiophene | Introduce heteroatom for potential new interactions; alter lipophilicity. | Potentially maintained or enhanced activity. |
| Phenyl | Pyridine | Introduce nitrogen for potential hydrogen bonding; alter basicity. | Activity may increase or decrease depending on the nitrogen's position. |
| 4-Methyl | 4-Chloro | Similar size, different electronic properties. | Activity may be retained or slightly altered. |
| 4-Methyl | 4-Trifluoromethyl | Increase lipophilicity and metabolic stability. | Potentially enhanced activity and duration of action. |
| Ethyl Linker | -O-CH2- (Ether Linkage) | Increase flexibility and polarity. | Activity could be sensitive to linker conformation. |
| Ethyl Linker | Cyclopropyl Linker | Introduce conformational rigidity. | May increase potency if the rigid conformation is optimal for binding. |
Systematic exploration of such bioisosteric replacements would be essential to build a comprehensive SAR profile for this compound analogs and to guide the design of new derivatives with improved therapeutic potential.
Overview of Potential Biological and Pharmacological Activities
While no specific biological activity has been reported for 4-Methylphenethyl quinoline-3-carboxylate, the quinoline-3-carboxylate scaffold is known to be a versatile pharmacophore. nih.gov
Numerous studies have demonstrated that derivatives of quinoline-3-carboxylate exhibit a wide range of pharmacological effects, including:
Antiproliferative Activity: Some quinoline-3-carboxylate derivatives have shown promising anticancer activity against various cell lines. nih.gov
Antimicrobial Activity: The quinoline (B57606) nucleus is a well-established feature in many antibacterial and antifungal agents.
Anti-inflammatory Activity: Certain quinoline derivatives have been investigated for their potential to modulate inflammatory pathways.
The introduction of the 4-methylphenethyl group could potentially enhance the interaction of the molecule with specific biological targets, possibly leading to novel pharmacological profiles. Further research would be necessary to explore the specific biological activities of this compound.
Biological Evaluation and Mechanistic Studies of 4 Methylphenethyl Quinoline 3 Carboxylate Derivatives in Vitro Focus
Anti-proliferative and Anti-cancer Activities in Cell Lines (In Vitro)
Quinoline (B57606) derivatives have demonstrated a broad spectrum of biological activities, including anti-neoplastic properties. nih.gov Research into quinoline-3-carboxylate derivatives has revealed their potential to inhibit the growth of various cancer cell lines, often through mechanisms that lead to programmed cell death.
The anti-proliferative efficacy of quinoline-3-carboxylate derivatives is commonly quantified by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. Studies have shown that certain derivatives exhibit potent activity, with IC50 values in the micromolar and even nanomolar range against various human cancer cell lines.
For instance, specific quinoline-3-carboxylate derivatives have shown significant cytotoxicity. Compounds designated as 4m and 4n were particularly effective against the MCF-7 breast cancer cell line, with an IC50 value of 0.33 µM. nih.gov In studies involving the K562 chronic myelogenous leukemia cell line, derivatives 4k and 4m showed potent activity with an IC50 value of 0.28 µM. nih.gov Further research on 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives identified compounds 3h , 3k , and 3t as having significant inhibitory activity against A549 (lung carcinoma) and HT29 (colon adenocarcinoma) cell lines, with IC50 values superior to the reference drug cisplatin. semanticscholar.org Specifically, against the HT29 cell line, compounds 3k and 3t displayed IC50 values of 0.77 µM and 0.97 µM, respectively. semanticscholar.org
Another study on a novel derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) , revealed potent cytotoxic effects across several cell lines, with IC50 values of 3.3 µg/mL for HepG2 (liver carcinoma), 23 µg/mL for HCT-116 (colon carcinoma), 3.1 µg/mL for MCF-7, and 9.96 µg/mL for the A549 cell line. mdpi.com
| Derivative | Cell Line | Cell Type | IC50 Value |
| 4k | K562 | Chronic Myelogenous Leukemia | 0.28 µM |
| 4m | K562 | Chronic Myelogenous Leukemia | 0.28 µM |
| 4m | MCF-7 | Breast Adenocarcinoma | 0.33 µM |
| 4n | MCF-7 | Breast Adenocarcinoma | 0.33 µM |
| 3h | A549 | Lung Carcinoma | 1.53 µM |
| 3h | HT29 | Colon Adenocarcinoma | 1.50 µM |
| 3k | A549 | Lung Carcinoma | 1.38 µM |
| 3k | HT29 | Colon Adenocarcinoma | 0.77 µM |
| 3t | A549 | Lung Carcinoma | 2.36 µM |
| 3t | HT29 | Colon Adenocarcinoma | 0.97 µM |
| BAPPN | HepG2 | Liver Carcinoma | 3.3 µg/mL |
| BAPPN | HCT-116 | Colon Carcinoma | 23 µg/mL |
| BAPPN | MCF-7 | Breast Adenocarcinoma | 3.1 µg/mL |
| BAPPN | A549 | Lung Carcinoma | 9.96 µg/mL |
The anti-cancer effects of quinoline-3-carboxylate derivatives are often linked to their ability to induce apoptosis, a form of programmed cell death. Research indicates that the cytotoxic activity of these compounds is mediated through the up-regulation of intrinsic apoptosis pathways. nih.gov Fluorescence microscopy studies have shown that interaction between certain quinoline derivatives and cellular DNA can lead to DNA condensation or damage, a hallmark of apoptosis. researchgate.net
Mechanistic studies on the derivative BAPPN have provided further insight into these pathways. mdpi.com This compound was found to significantly increase the protein expression of key apoptotic mediators, including caspase-3 and the tumor suppressor protein p53. mdpi.com Concurrently, BAPPN was shown to down-regulate proteins associated with cell proliferation and angiogenesis, such as vascular endothelial growth factor (VEGF), proliferation cellular nuclear antigen (PCNA), and Ki67 in HepG2, HCT-116, MCF-7, and A549 cells. mdpi.com This dual action of activating apoptotic proteins while deactivating proliferative proteins highlights a potent mechanism for its anti-cancer activity. mdpi.com
Antimicrobial Activities (In Vitro)
The quinoline core is a well-established pharmacophore in the development of antimicrobial agents. nih.govbiointerfaceresearch.com Its derivatives have been evaluated for a wide range of activities, including antibacterial, antifungal, and antitubercular effects. nih.govnih.gov
Quinoline derivatives have been tested against a variety of bacterial pathogens, demonstrating a broad spectrum of activity. Studies have shown that these compounds can be effective against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. biointerfaceresearch.comresearchgate.net
For example, a series of quinoline-4-carboxamides showed that the majority of the compounds exhibited larger inhibition diameters than reference antibiotics against strains including Enterococcus faecalis, Salmonella sp., Staphylococcus aureus, and Acinetobacter baumannii. scispace.com The derivative methyl 2-oxo-1,2-dihydroquinoline-4-yl-L-alaninate (1a) revealed the highest in vitro activity against Enterococcus faecalis, with a Minimum Inhibitory Concentration (MIC) of 0.0775 mg/mL. scispace.com In another study, the compound 6-chloro-4-phenylquinoline-2,3-dicarboxylic acid (4a) was found to be selectively active against the Gram-negative strain E. coli, while 8-chloro-10-phenyl-2,3-dihydropyridazino[4,5-b]quinoline-1,4-dione (5a) showed selectivity against the Gram-positive S. aureus. researchgate.net
| Derivative | Bacterial Strain | Gram Type | MIC Value |
| 1a | Enterococcus faecalis | Gram-positive | 0.0775 mg/mL |
| 2 | Acinetobacter baumannii | Gram-negative | 0.155 mg/mL |
| 4a | Escherichia coli | Gram-negative | - |
| 5a | Staphylococcus aureus | Gram-positive | - |
| 63b, f, h, i, l | Escherichia coli | Gram-negative | 100 µg/mL |
| 63k | Pseudomonas aeruginosa | Gram-negative | 100 µg/mL |
In addition to their antibacterial properties, quinoline derivatives have been investigated for their potential to combat fungal infections, which pose a significant global health problem. nih.gov Research has demonstrated that specific structural modifications to the quinoline nucleus can yield compounds with selective action against yeasts like Candida spp. and filamentous fungi known as dermatophytes. nih.gov
One study found that quinoline derivatives 2 and 3 were active against yeast, with MIC ranges of 25–50 μg/mL. nih.gov In contrast, derivative 5 showed selective efficacy against filamentous fungi, with MIC values ranging from 12.5–25 μg/mL, and demonstrated a potent anti-dermatophytic action. nih.gov Another investigation into pyrrolo[1,2-a]quinoline (B3350903) derivatives against Candida albicans found several compounds to be highly effective. semanticscholar.org Derivatives BQ-06 , BQ-07 , and BQ-08 exhibited the highest activity with a Minimum Inhibitory Concentration (MIC) of 0.4 µg/mL, a potency significantly greater than the standard antifungal drug fluconazole (B54011) (MIC of 30 µg/mL). semanticscholar.org
| Derivative | Fungal Strain | MIC Value |
| 2 | Candida spp. | 25-50 µg/mL |
| 3 | Candida spp. | 25-50 µg/mL |
| 5 | Dermatophytes | 12.5-25 µg/mL |
| BQ-06 | Candida albicans | 0.4 µg/mL |
| BQ-07 | Candida albicans | 0.4 µg/mL |
| BQ-08 | Candida albicans | 0.4 µg/mL |
| BQ-01, 03, 05 | Candida albicans | 0.8 µg/mL |
| BQ-04 | Candida albicans | 1.6 µg/mL |
Tuberculosis remains a major global health threat, and the quinoline scaffold is a privileged structure in the search for new antitubercular drugs. nih.govnih.gov Numerous derivatives have shown significant potential as agents against Mycobacterium tuberculosis (Mtb). nih.gov
In one study, a series of 7-heterocyclic substituted-4-methylquinoline derivatives were synthesized and screened for antitubercular activity, with compounds Sr-5 , Sr-6 , and Sr-7 showing notable efficacy. researchgate.net A separate investigation of piperazinyl-benzothiazinone-based quinoline hybrids found that 24 out of 30 synthesized compounds exhibited substantial activity against Mtb H37Rv, with MIC values ranging from 0.06 to 1 µg/mL. nih.gov These compounds were also equipotent against drug-resistant clinical isolates of Mtb, with MIC values between 0.03 and 0.25 µg/mL. nih.gov Further studies on arylated quinoline carboxylic acids identified derivatives 7i and 7m as potent Mtb inhibitors, with evidence suggesting their mechanism of action involves the inhibition of Mtb DNA gyrase. mdpi.com
| Derivative Class/Compound | Target | MIC Value |
| Sr-5, Sr-6, Sr-7 | M. tuberculosis | - |
| Piperazinyl-benzothiazinone hybrids (24 compounds) | M. tuberculosis H37Rv | 0.06-1 µg/mL |
| Piperazinyl-benzothiazinone hybrids | Drug-resistant M. tuberculosis | 0.03-0.25 µg/mL |
| 7i, 7m | M. tuberculosis | - |
Antileishmanial Activity (In Vitro)
Quinoline derivatives have been a significant area of investigation in the search for new therapeutic agents against leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. nih.govsemanticscholar.org The current treatments are often hampered by issues of toxicity, high cost, and increasing parasite resistance, necessitating the development of novel compounds. semanticscholar.orgnih.gov In vitro studies have demonstrated that the quinoline scaffold is a promising starting point for effective antileishmanial drugs. nih.govnih.gov
The antileishmanial efficacy of novel quinoline derivatives has been evaluated against various Leishmania species, including L. chagasi, L. amazonensis, and L. donovani, in both extracellular (promastigote) and intracellular (amastigote) parasite models. nih.govsemanticscholar.orgnih.gov In one study against L. chagasi promastigotes, several quinoline compounds demonstrated potent, dose-dependent killing activity, with some derivatives showing a stronger antiparasitic effect (IC₅₀ < 0.8 μg/mL) than the standard drug pentamidine (B1679287) (IC₅₀ = 2.02 μg/mL). nih.gov
Structure-activity relationship (SAR) studies have provided insights into the chemical features essential for antileishmanial activity. For instance, the substitution of a chlorine atom with a hydroxyl group (OH⁻) on the quinoline ring was found to significantly increase the antiparasitic effect, suggesting that the hydroxyl group at position 4 may be crucial for the compound's activity. nih.gov Further research on quinoline derivative salts (QDS) identified a specific compound, QDS3, which was particularly active against intracellular amastigotes of L. amazonensis, with a half-maximal inhibitory concentration (IC₅₀) of 5.48 μM. nih.gov This value is comparable to the control drug miltefosine (B1683995) (IC₅₀ of 4.05 μM). nih.gov Notably, this compound exhibited high selectivity, being over 40 times more toxic to the amastigote form than to the host macrophage cells. nih.gov Mechanistic studies suggest that its antileishmanial effect involves the induction of oxidative stress within the infected macrophages, leading to selective death of the intracellular parasites. nih.gov
| Compound | Leishmania Species | Parasite Stage | IC₅₀ Value | Reference Drug | Reference Drug IC₅₀ | Source |
|---|---|---|---|---|---|---|
| Compound 3b | L. chagasi | Promastigote | < 0.8 μg/mL | Pentamidine | 2.02 μg/mL | nih.gov |
| Compound 3a | L. chagasi | Promastigote | < 0.8 μg/mL | Pentamidine | 2.02 μg/mL | nih.gov |
| QDS3 | L. amazonensis | Intracellular Amastigote | 5.48 μM | Miltefosine | 4.05 μM | nih.gov |
| Compound 3b | L. (V) panamensis | Intracellular Amastigote | 2.80 μg/mL (EC₅₀) | Amphotericin B | 0.05 μg/mL (EC₅₀) | semanticscholar.org |
| Compound 3c | L. (V) panamensis | Intracellular Amastigote | 3.14 μg/mL (EC₅₀) | Amphotericin B | 0.05 μg/mL (EC₅₀) | semanticscholar.org |
Antiviral Activity (In Vitro), e.g., HIV-1 Integrase Inhibition
The quinoline scaffold is a key component in a class of antiretroviral agents that target the human immunodeficiency virus type 1 (HIV-1) integrase (IN). researchgate.netmdpi.com This enzyme is essential for viral replication as it catalyzes the integration of viral DNA into the host cell's genome. researchgate.netnsf.gov Several quinoline-3-carboxylic acid derivatives have been designed and synthesized as potential HIV-1 IN inhibitors, drawing inspiration from the established drug Elvitegravir. mdpi.comnih.gov
One class of these compounds, known as allosteric HIV-1 integrase inhibitors (ALLINIs), binds to the dimer interface of the enzyme, away from the catalytic site. nsf.gov This binding triggers an aberrant multimerization of the integrase, which ultimately blocks viral replication. nsf.gov SAR studies on multi-substituted quinolines have shown that the nature and position of substituents significantly impact antiviral potency. For example, a para-chloro-4-phenylquinoline substitution showed effective inhibition with an in vitro IN multimerization EC₅₀ of 100 nM. nsf.gov The addition of bromine at the 6 or 8 position of the quinoline ring was also found to confer better antiviral properties. nsf.gov
However, not all modifications lead to potent inhibitors. A series of 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives, designed as bioisosteric replacements for the phenyl ring in related compounds, showed low inhibitory activity towards HIV integrase, with IC₅₀ values greater than 100 μg/mL. nih.gov This suggests that specific structural features, such as the hydrophobic interaction provided by a parent benzyl (B1604629) moiety, may be critical for potent inhibition. nih.gov Another series of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives also failed to show obvious anti-HIV IN activity in vitro. nih.gov These findings highlight the sensitivity of the enzyme's binding pocket to the specific architecture of the quinoline-based inhibitor.
| Compound Class/Derivative | Target/Assay | Activity Metric | Result | Source |
|---|---|---|---|---|
| para-chloro-4-phenylquinoline | IN Multimerization | EC₅₀ | 100 nM | nsf.gov |
| 2,3-benzo nih.govresearchgate.netdioxanyl at 4-position | IN Multimerization | EC₅₀ | 80 nM | nsf.gov |
| 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acids | HIV Integrase Inhibition | IC₅₀ | > 100 μg/mL | nih.gov |
| 4-oxo-4H-quinolizine-3-carboxylic acids | HIV Integrase Inhibition | Activity | No obvious activity observed | nih.gov |
Anti-Hepatitis B Virus Replication (In Vitro)
Derivatives of quinoline-3-carboxylate have been synthesized and evaluated for their ability to inhibit hepatitis B virus (HBV) replication in vitro. nih.govnih.gov These non-nucleoside compounds are typically assessed in HBV-transfected human hepatoma cell lines, such as HepG2.2.15, which stably produce viral particles. nih.govnih.gov The primary measures of antiviral activity are the reduction in the secretion of viral antigens—hepatitis B surface antigen (HBsAg) and hepatitis B e antigen (HBeAg)—and the inhibition of HBV DNA replication. nih.govnih.gov
In one study, a series of ethyl 6-hydroxyquinoline-3-carboxylate derivatives was evaluated, with several compounds showing excellent intracellular inhibitory activity and selectivity against HBV DNA replication. nih.gov A subsequent study on new ethyl 8-imidazolylmethyl-7-hydroxyquinoline-3-carboxylate derivatives identified even more potent inhibitors. nih.gov Several of these compounds inhibited the expression of HBsAg or HBeAg at low concentrations. nih.gov Specifically, compounds designated 11c, 12c, and 12g demonstrated significantly more potent inhibition of HBV DNA replication than the positive control drug, lamivudine. nih.gov The most active compound, 12g, displayed an IC₅₀ value of 2.6 μM and a selectivity index (SI) of 61.6, compared to lamivudine's IC₅₀ of 343.2 μM and SI of 7.0. nih.gov This indicates a substantial improvement in both potency and safety margin in this in vitro model.
| Compound | Target | IC₅₀ (μM) | Selectivity Index (SI) | Source |
|---|---|---|---|---|
| 11c | HBV DNA Replication | 12.6 | 12.4 | nih.gov |
| 12c | HBV DNA Replication | 3.5 | 37.9 | nih.gov |
| 12g | HBV DNA Replication | 2.6 | 61.6 | nih.gov |
| Lamivudine (Control) | HBV DNA Replication | 343.2 | 7.0 | nih.gov |
Enzyme Inhibition Studies (In Vitro)
Carbonic Anhydrase (CA) Isoform Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes crucial for various physiological processes. mdpi.com Certain isoforms, particularly the tumor-associated hCA IX and hCA XII, are targets for anticancer therapies. mdpi.comnih.gov While direct studies on 4-methylphenethyl quinoline-3-carboxylate are limited, research on related sulfonamide-bearing compounds has shown that this chemical class can potently inhibit various human CA isoforms. mdpi.commdpi.com
In vitro inhibition studies are conducted against a panel of human isoforms, typically including the ubiquitous cytosolic forms hCA I and hCA II, and the transmembrane cancer-associated forms hCA IX and hCA XII. mdpi.comnih.gov A series of 4-substituted pyridine-3-sulfonamides demonstrated a wide range of inhibitory activity, with inhibition constants (Kᵢ) reaching the nanomolar range for several isoforms. mdpi.com For example, one compound showed a Kᵢ of 91 nM against hCA XII. mdpi.com Selectivity is a key goal; compound 4 from this series was 5.9-fold more selective for the cancer-associated hCA IX over the off-target hCA II. mdpi.com Another study on pyrrol-2-one derivatives, which can be synthesized through similar pathways as quinolines, also showed effective inhibition of tumor-associated CAs, with Kᵢ values in the low nanomolar range for both hCA IX and hCA XII. nih.gov These findings suggest that the broader structural class has significant potential for development as selective CA inhibitors.
| Compound Series | Isoform | Inhibition Constant (Kᵢ) Range | Notable Selectivity | Source |
|---|---|---|---|---|
| 4-Substituted Pyridine-3-sulfonamides | hCA II | Down to 271 nM | - | mdpi.com |
| 4-Substituted Pyridine-3-sulfonamides | hCA IX | Down to 137 nM | Up to 5.9-fold selective over hCA II | mdpi.com |
| 4-Substituted Pyridine-3-sulfonamides | hCA XII | Down to 91 nM | - | mdpi.com |
| Pyrrol-2-one Derivatives | hCA IX | 1.9–211.2 nM | - | nih.gov |
| Pyrrol-2-one Derivatives | hCA XII | Low nanomolar range | - | nih.gov |
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. There are two main isoforms, COX-1 and COX-2; selective inhibition of COX-2 is desirable to reduce the gastrointestinal side effects associated with non-selective NSAIDs. A group of 4-carboxyl quinoline derivatives featuring a methylsulfonyl COX-2 pharmacophore have been specifically designed and synthesized as selective COX-2 inhibitors. nih.govresearchgate.net
In vitro assays measuring COX-1 and COX-2 inhibition revealed significant structure-activity relationships. nih.gov The presence of lipophilic substituents on the C-7 and C-8 positions of the quinoline ring was found to be important for potent COX-2 inhibitory activity. nih.gov Among the synthesized compounds, 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (compound 9e) was identified as a highly potent and selective COX-2 inhibitor. nih.gov It exhibited a COX-2 IC₅₀ of 0.043 μM and a selectivity index (SI) greater than 513. nih.gov This potency and selectivity surpassed that of the reference drug celecoxib (B62257) (COX-2 IC₅₀ = 0.060 μM; SI = 405). nih.gov Molecular modeling studies indicated that this compound fits well into the COX-2 active site, with the methylsulfonyl group occupying a secondary pocket unique to the COX-2 isoform. nih.gov
| Compound | COX-2 IC₅₀ (μM) | Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀) | Source |
|---|---|---|---|
| Compound 9e | 0.043 | > 513 | nih.gov |
| Celecoxib (Control) | 0.060 | 405 | nih.gov |
Protein Kinase Inhibition (e.g., CK2, Akt1, MAPK, CDK)
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer and other diseases. ijmphs.com The quinoline scaffold has been explored as a core structure for the development of potent protein kinase inhibitors. nih.govnih.gov
A series of 4-anilino-3-cyanobenzo[g]quinolines demonstrated varied inhibitory activity against several kinases. nih.gov When compared to their bicyclic analogues, these tricyclic compounds were more active against Src kinase but less active against EGF-R kinase, while showing equal activity against MAPK kinase (MEK). nih.gov This highlights how modifications to the core quinoline structure can tune the selectivity profile.
More recent research has identified the 4-anilinoquinoline chemotype as a potent inhibitor of Protein Kinase Novel 3 (PKN3), an understudied kinase linked to prostate and pancreatic cancer. nih.govbiorxiv.org A deep annotation of a compound library led to the identification of 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine (compound 16) as a highly potent PKN3 inhibitor with an in vitro IC₅₀ value of 14 nM. nih.gov This compound also showed micromolar activity in cellular assays, making it a valuable tool for studying PKN3 biology. nih.govbiorxiv.org The development of this series demonstrates the potential of quinoline derivatives to yield potent and potentially selective inhibitors for specific kinase targets. biorxiv.org
| Compound Class | Target Kinase | Activity/Potency | Source |
|---|---|---|---|
| 4-Anilino-3-cyanobenzo[g]quinolines | Src kinase | More active than bicyclic analogues | nih.gov |
| 4-Anilino-3-cyanobenzo[g]quinolines | MAPK kinase (MEK) | Equally active as bicyclic analogues | nih.gov |
| 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine (Compound 16) | PKN3 | IC₅₀ = 14 nM | nih.gov |
| 6-trifluoromethyl quinoline (Compound 2) | PKN3 | IC₅₀ = 280 nM | biorxiv.org |
Cholinesterase Inhibition (AChE/BChE)
Research on the cholinesterase-inhibiting properties of quinoline derivatives has been a significant area of interest for the development of treatments for neurodegenerative diseases. However, specific studies evaluating this compound for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are not available in the current scientific literature.
While direct data on this compound is absent, broader studies on various quinoline derivatives have demonstrated notable inhibitory activity against these enzymes. For instance, a series of novel 4-N-phenylaminoquinoline derivatives were synthesized and showed significant inhibition of both AChE and BChE. One of the most potent compounds in that series, 11g , displayed IC₅₀ values of 1.94 ± 0.13 μM for AChE and 28.37 ± 1.85 μM for BChE. Kinetic analyses from that study indicated a mixed-type inhibition mechanism for some of these derivatives. These findings suggest that the quinoline scaffold is a promising framework for the design of cholinesterase inhibitors, though further research is required to determine the specific activity of this compound.
Table 1: Cholinesterase Inhibition by Select Quinoline Derivatives (for illustrative purposes)
| Compound | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |
|---|---|---|
| 11g | 1.94 ± 0.13 | 28.37 ± 1.85 |
| Galantamine (Reference) | - | - |
Data sourced from a study on 4-N-phenylaminoquinoline derivatives and does not represent this compound.
Lipoxygenase (LOX) Inhibition
Lipoxygenase (LOX) enzymes are involved in inflammatory pathways, and their inhibition is a target for anti-inflammatory drug development. There is currently no published research specifically investigating the in vitro lipoxygenase inhibitory activity of this compound.
However, the broader class of quinoline compounds has been explored for various enzymatic inhibitory activities. The general quinoline scaffold is a common motif in compounds designed to interact with biological targets, but specific data on LOX inhibition by quinoline-3-carboxylates is limited. Further investigation is needed to ascertain whether this compound possesses any significant LOX inhibitory properties.
Immunomodulatory Effects (In Vitro)
The potential for quinoline derivatives to modulate the immune system has been a subject of scientific inquiry. These immunomodulatory effects are often assessed through in vitro assays that measure the proliferation of immune cells and the production of signaling molecules called cytokines.
Specific data on the effects of this compound on the proliferation of spleen lymphocytes is not currently available. However, studies on structurally related quinoline-3-carboxamide (B1254982) derivatives have provided some insights into the immunomodulatory potential of this class of compounds.
In one study, a series of novel quinoline-3-carboxamide derivatives were evaluated for their effects on spleen lymphocyte proliferation in vitro. The research indicated that some of these compounds could modulate lymphocyte activity, suggesting that the quinoline-3-carboxamide scaffold can influence immune cell responses. These findings highlight the potential for quinoline derivatives to have immunomodulatory effects, though direct evidence for this compound is lacking.
The regulation of cytokine production by macrophages is a key aspect of the immune response. There is no specific research detailing the in vitro effects of this compound on the production of cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), by macrophages.
Nevertheless, related research on quinoline-3-carboxamide derivatives has shown that these compounds can influence TNF-α production by macrophages in vitro. This suggests that the quinoline core structure may be a viable starting point for the development of molecules that can regulate macrophage-mediated inflammatory responses. Further studies are necessary to determine if this compound shares this activity.
Receptor Modulating Activities (In Vitro)
The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. The quinoline scaffold has been investigated for its ability to modulate various receptors, including those involved in the endocannabinoid system.
There are no specific studies available that have evaluated the in vitro activity of this compound as an agonist or antagonist of the Cannabinoid Receptor 2 (CB2). The CB2 receptor is primarily expressed in immune cells and is a target for therapies aimed at modulating inflammation and pain.
However, research on other classes of quinoline derivatives, such as 4-quinolone-3-carboxamides, has identified potent and selective CB2 receptor ligands. Some of these compounds have been characterized as agonists, while others have shown inverse agonist activity. These findings underscore the potential of the broader quinoline chemical space to yield compounds with significant CB2 receptor modulating properties. The specific interaction of this compound with the CB2 receptor remains to be determined through future research.
NMDA Receptor Antagonism
Research into the direct N-methyl-D-aspartate (NMDA) receptor antagonist activity of this compound is not extensively documented in publicly available scientific literature. While the broader quinoline scaffold is a subject of interest in the development of various neurologically active agents, including those targeting glutamate (B1630785) receptors, specific in vitro studies detailing the mechanistic interaction of this particular derivative with the NMDA receptor complex are scarce.
The therapeutic potential of quinoline-derived compounds in neurological conditions has prompted investigations into their effects on excitotoxicity, a process in which NMDA receptors play a crucial role. researchgate.net For instance, certain synthetic quinoline derivatives have been explored for their ability to modulate NMDA receptor activity, aiming to mitigate neuronal damage associated with excessive glutamate stimulation. researchgate.net However, without specific electrophysiological or radioligand binding assay data for this compound, its profile as an NMDA receptor antagonist remains uncharacterized.
Pannexin-1 Channel Blockade
Recent medicinal chemistry efforts have identified the Pannexin-1 (Panx-1) channel as a promising therapeutic target for a range of pathologies, including epilepsy, ischemic stroke, and neuropathic pain. nih.gov Within this context, quinoline-based compounds have been designed and evaluated as potential Panx-1 blockers. nih.gov Pannexins are a family of membrane channel proteins, with Panx-1 being the most ubiquitously distributed and well-characterized member. nih.gov It forms heptameric channels that allow for the passage of ions and small molecules like ATP, playing a role in various physiological and pathophysiological signaling pathways. nih.gov
In vitro studies utilizing voltage-clamp techniques on Xenopus laevis oocytes expressing Panx-1 channels have been employed to screen new quinoline derivatives for their inhibitory activity. nih.gov In these assays, membrane currents are induced by applying voltage steps, and the ability of a compound to block these currents is measured. nih.gov Carbenoxolone (CBX), a known Panx-1 inhibitor, is often used as a reference compound. nih.gov
While this compound itself has not been explicitly detailed, studies on structurally related N-substituted quinoline derivatives provide valuable insights into the structure-activity relationships (SAR) for Panx-1 channel blockade. For example, research on a series of ethyl 6-nitro-4-oxo-1-alkylphenyl-1,4-dihydroquinoline-3-carboxylates has demonstrated that the nature of the substituent on the N-1 position of the quinoline ring significantly influences inhibitory potency. nih.gov
One study revealed that derivatives with a phenethyl group at the N-1 position exhibited significant Panx-1 inhibitory activity. nih.gov The potency of these compounds was further modulated by substitutions on the phenyl ring and the length of the alkyl spacer between the nitrogen and the phenyl ring. nih.gov For instance, compound 6g (as designated in the study), which features a 4-methoxyphenethyl group, was identified as a particularly potent and selective Panx-1 blocker with an IC₅₀ value of 1.5 µM. nih.gov Another potent derivative, compound 6f , with a 3,4-dimethoxyphenethyl substituent, showed an IC₅₀ of 3.0 µM. nih.gov These findings suggest that the presence of a phenethyl moiety, especially with electron-donating groups on the phenyl ring, is favorable for Panx-1 channel inhibition. nih.gov
The table below summarizes the in vitro Panx-1 channel inhibitory activities of selected N-substituted quinoline derivatives from a representative study.
| Compound ID | N-1 Substituent | % Inhibition at 50 µM | IC₅₀ (µM) |
| 6a | Benzyl | 53 | > 50 |
| 6b | Phenethyl | 89 | 10 |
| 6f | 3,4-Dimethoxyphenethyl | 95 | 3.0 |
| 6g | 4-Methoxyphenethyl | 98 | 1.5 |
| 13e | 4-(N,N-Dibenzylsulfamoyl)aniline | 88 | 4.2 |
| CBX | (Reference Compound) | 100 (at 100 µM) | 10 |
Data sourced from a study on quinoline-based Panx-1 blockers. nih.gov
The selectivity of the most potent compounds was also assessed against other channels, such as the P2X7 receptor, to ensure their specificity for Panx-1. nih.gov Compounds 6f and 6g were found to be selective Panx-1 blockers. nih.gov The presence of a carboxylic acid group at the 3-position of the quinoline scaffold has also been noted as important for activity in some series of derivatives. nih.gov These mechanistic studies underscore the potential of the quinoline-3-carboxylate scaffold, with appropriate N-1 substitutions like the 4-methylphenethyl group, as a template for developing novel and selective Panx-1 channel blockers.
Structure Activity Relationship Sar Studies of 4 Methylphenethyl Quinoline 3 Carboxylate Analogs
Impact of Substituents on Quinoline (B57606) Ring System on Biological Activity
The substitution pattern on the bicyclic quinoline ring system is a primary determinant of biological activity and target specificity. Research has identified several key positions where modification can lead to substantial changes in pharmacological effects.
For instance, studies on quinoline-4-carboxylic acid analogs, which share structural similarities, identified three critical regions for activity against the enzyme dihydroorotate (B8406146) dehydrogenase: the C2 position, the C4 position, and the benzo portion of the ring. nih.gov At the C2 position, bulky hydrophobic substituents were found to be necessary for potent inhibition. nih.gov In the context of anticancer activity, the introduction of fluorine atoms to the quinoline ring has been shown to be critical. acs.orgresearchgate.net The placement of these fluorine substituents significantly impacts potency; for example, in a series of fluorinated quinoline analogues, compounds with fluorine at the meta (C6) or para (C7) positions of a linked phenyl ring showed the highest activity against triple-negative breast cancer cells. acs.orgresearchgate.net
Substitutions on the benzo part of the quinoline ring (positions C5, C6, C7, and C8) also play a vital role. In a series of 2-chloroquinoline-3-carboxamide (B1625466) derivatives, the nature of the substituent at C6 was shown to influence antibacterial activity. acs.orgnih.gov Similarly, in the development of cholesteryl ester transfer protein (CETP) inhibitors, substitutions at the C6 and C7 positions were a determining factor. nih.gov Analogs featuring bulky and flexible groups like 6-benzyloxy-7-methoxy substituents displayed superior CETP inhibitory activity compared to those with 6-phenyl groups, presumably because they fit better into the large, hydrophobic cavity of the target protein. nih.gov
The following table summarizes the observed impact of various substituents on the quinoline ring across different studies.
| Position on Quinoline Ring | Substituent Type | Observed Impact on Biological Activity | Target/Activity | Source |
|---|---|---|---|---|
| C2 | Bulky, hydrophobic groups | Necessary for potent inhibition | Dihydroorotate Dehydrogenase Inhibition | nih.gov |
| C6 | Fluorine (F), Chlorine (Cl), Methyl (CH₃) | Modulates antibacterial activity | Antibacterial (Gram-positive/negative) | acs.orgnih.gov |
| C6 & C7 | 6-Benzyloxy-7-methoxy | Enhanced inhibitory activity | CETP Inhibition | nih.gov |
| Various | Fluorine (F) | Critical for anticancer activity | Anticancer (Breast Cancer) | acs.orgresearchgate.net |
Role of the Ester Linkage and its Modifications
The carboxylate at the C3 position is a cornerstone of the quinoline-3-carboxylate scaffold, and the nature of this functional group—whether it is an ester, a carboxylic acid, or an amide—profoundly influences the compound's pharmacological profile.
In several classes of quinoline-3-carboxylates, the ester moiety is indispensable for biological activity. For example, in a series of 4-oxo-3-carboxyl quinolones with antimalarial properties, replacement of the 3-carboxyl ester group with either a 3-carboxylic acid or a 3-carboxylic amide led to the complete abolishment of activity. researchgate.net The absence of the carboxylic ester group resulted in inactive compounds. researchgate.net This critical role of the ester was also demonstrated in a series of novel fluorinated quinoline derivatives developed as anticancer agents; the ester-containing analogues were active against triple-negative breast cancer cells, whereas their hydrolyzed carboxylic acid counterparts were inactive. acs.orgresearchgate.net
Conversely, in other contexts, the hydrolysis of the ester to a carboxylic acid is a deliberate strategy to enhance selectivity. For 2-styrylquinoline-3-carboxylate derivatives, conversion to the corresponding carboxylic acids enhanced the selectivity of the compounds for cancer cells over non-cancerous cells. This was attributed to a change in the compound's pKa, leading to an unionized, more readily absorbable form in the acidic tumor microenvironment, while remaining ionized and less permeable in normal tissues.
The ester linkage can also be employed as a cleavable linker in prodrug design. Hybrid molecules have been created by connecting quinoline derivatives to other active agents, such as artemisinin, via an ester bond. nih.gov The design hypothesis is that in vivo hydrolysis by esterase enzymes would release both pharmacologically active components at the site of action. nih.gov
Bioisosteric replacement of the ester with an amide group is a common modification strategy. While this can sometimes abolish activity, as seen in the antimalarial quinolones, in other cases, quinoline-3-carboxamides (B1200007) have shown significant therapeutic potential for cancer and autoimmune conditions. nih.govresearchgate.net
Influence of the Phenethyl and 4-Methyl Substituents on Biological Profiles
While direct SAR studies on the 4-methylphenethyl ester moiety of quinoline-3-carboxylate are not extensively detailed in the available literature, its influence can be inferred from general principles of medicinal chemistry and SAR studies of analogous series. The 4-methylphenethyl group can be deconstructed into two key components: the phenethyl moiety and the 4-methyl substituent on the phenyl ring.
The phenethyl moiety is a relatively bulky and hydrophobic group. In drug design, such groups can play several roles:
Hydrophobic Interactions : It can effectively occupy hydrophobic pockets within a target protein's binding site, potentially increasing binding affinity and potency. nih.gov For some quinoline-based inhibitors, bulky hydrophobic substituents are a requirement for high activity. nih.gov
Pharmacokinetics : The lipophilicity imparted by the phenethyl group can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, for instance by enhancing membrane permeability.
Conformational Effects : The flexibility of the ethyl linker allows the phenyl ring to adopt various spatial orientations, which can be crucial for optimal interaction with the target.
The 4-methyl substituent on the phenyl ring is a small, lipophilic group that can fine-tune the properties of the parent molecule. The strategic addition of a methyl group can lead to a significant, sometimes unexpected, enhancement of biological activity, an observation often termed the "magic methyl" effect. Its potential roles include:
Enhanced Binding : A methyl group can increase binding affinity by displacing water molecules from a hydrophobic pocket in the receptor, leading to a favorable entropic contribution to the free energy of binding. It is suggested that a single, well-placed methyl group can boost potency significantly if it fits well into a hydrophobic pocket.
Metabolic Blocking : Placing a methyl group at a site that is susceptible to metabolic oxidation (like the para position of a phenyl ring) can block this metabolic pathway, thereby increasing the compound's half-life and bioavailability.
Favorable Conformation : The methyl group can induce a specific, more biologically active conformation of the molecule by restricting the rotation of the phenyl ring.
In related compound series, such as 2-styrylquinolines, substitutions on the terminal phenyl ring have been shown to be critical for antitumor activity, underscoring the importance of the substitution pattern on appended aromatic moieties. nih.gov
Correlation between Tautomerism and Pharmacological Profiles
Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a recognized phenomenon in quinoline-based compounds that can significantly influence their pharmacological profiles. For quinoline-3-carboxylate derivatives, the most relevant equilibrium is the 4-oxoquinoline/4-hydroxyquinoline (B1666331) tautomerism (a form of keto-enol tautomerism).
The two primary tautomeric forms are:
The 4-oxoquinoline (quinolone) form : Characterized by a ketone at the C4 position.
The 4-hydroxyquinoline form : Characterized by a hydroxyl group at the C4 position, resulting in a fully aromatic quinoline ring system.
The predominant tautomer can have a profound impact on biological activity because the different forms present distinct shapes, hydrogen bonding capabilities, and electronic properties to the biological target. For example, in the context of antimalarial quinolone 3-esters, docking studies suggested that the 4-oxo and N-H groups of the quinolone tautomer are key for interacting with the target enzyme. Theoretical calculations on some methyl-substituted quinoline-3-carboxylates showed a preference for the hydroxyquinoline form in isolation; however, the specific environment of a protein binding site can stabilize one tautomer over another.
The ability of a compound to exist in a specific tautomeric form can be essential for its mechanism of action. If the biological activity depends on hydrogen bond donation from the N-H group and hydrogen bond acceptance by the C4-oxo group, then preserving the 4-oxoquinoline structure is critical for retaining activity. Therefore, understanding and controlling the tautomeric equilibrium is a key aspect of designing effective drugs based on this scaffold.
Rational Drug Design Principles for Quinoline-3-carboxylate Scaffolds
The quinoline ring is considered a "privileged scaffold" in drug design, meaning its structure is capable of providing ligands for diverse biological targets. researchgate.netresearchgate.net Rational design principles are employed to leverage this scaffold for developing potent and selective therapeutic agents.
A primary goal of rational drug design is to maximize a molecule's affinity for its intended target while minimizing off-target effects. For quinoline-3-carboxylates, this is achieved through several strategies:
Structure-Based Design : When the three-dimensional structure of the target protein is known, substituents can be designed to form specific, favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with amino acid residues in the binding site. For example, designing bulky groups to fit into a known hydrophobic cavity of a target can enhance binding affinity. nih.gov
SAR-Guided Optimization : By systematically synthesizing and testing analogs, researchers can build robust SAR models that identify the key structural features required for activity. nih.gov This knowledge guides the design of next-generation compounds with improved potency. For instance, identifying that a bulky hydrophobic group at C2 and specific substitutions on the benzo ring are required for activity allows for focused chemical modifications. nih.gov
Physicochemical Property Modulation : Selectivity can be enhanced by tuning the physicochemical properties of the molecule. A notable example is the modification of a compound's pKa to exploit differences in the pH of target tissues. By converting an ester to a carboxylic acid, researchers designed quinoline derivatives that are preferentially absorbed in the acidic environment of tumors, thereby increasing selectivity for cancer cells.
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. The multi-target drug design approach aims to create a single chemical entity that can modulate several biological targets simultaneously, potentially offering higher efficacy and a lower propensity for drug resistance.
The quinoline scaffold is well-suited for this strategy due to its versatility. Multi-target quinoline-based ligands have been designed by:
Molecular Hybridization : This involves combining the quinoline-3-carboxylate core with another known pharmacophore. For example, quinoline-chalcone hybrids have been developed as potential multi-target anticancer agents. This approach seeks to integrate the therapeutic benefits of two distinct chemical classes into one molecule.
Privileged Scaffold Decoration : By strategically placing various functional groups onto the quinoline nucleus, it is possible to achieve affinity for multiple, distinct targets. Quinoline derivatives have been investigated as multi-target agents for Alzheimer's disease by designing them to inhibit key enzymes like acetylcholinesterase while also targeting other aspects of the disease pathology.
This approach transforms the challenge of off-target effects into a design opportunity, where curated polypharmacology becomes the therapeutic goal.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The synthesis of the quinoline-3-carboxylate core is well-established, with methods ranging from classic reactions like the Vilsmeier-Haack reaction to more modern approaches. researchgate.net Recent innovations include domino processes using arylmethyl azides and one-pot catalytic syntheses from anilines, which offer efficiency and cost-effectiveness. rsc.orggoogle.com
Future research into the synthesis of 4-Methylphenethyl quinoline-3-carboxylate will likely focus on optimizing these modern methods to improve yield, reduce environmental impact, and enhance scalability. Key areas of exploration could include:
Continuous Flow Synthesis: Adapting existing multi-step syntheses into a continuous flow process could offer superior control over reaction parameters, leading to higher purity and yield while minimizing waste.
Green Chemistry Approaches: The development of synthetic routes using greener solvents, recyclable catalysts, and energy-efficient conditions (such as microwave-assisted synthesis) represents a significant forward step. researchgate.net
Late-Stage Functionalization: Research into methods that allow for the modification of the quinoline (B57606) or phenethyl rings after the core structure is assembled would provide rapid access to a library of analogues for structure-activity relationship (SAR) studies.
Advanced Computational Modeling for Mechanism Elucidation and Prediction
Computational chemistry provides powerful tools to predict molecular properties and interactions, thereby guiding experimental work. For related quinoline-3-carboxylate derivatives, in silico studies have been instrumental in predicting drug-likeness (QED) and pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). nih.gov
For this compound, future computational research is poised to provide deep insights.
Molecular Docking and Dynamics: These simulations can predict how the compound binds to various protein targets. By screening it against libraries of known biological targets (e.g., kinases, enzymes, nuclear receptors), new potential mechanisms of action can be hypothesized.
Quantum Mechanics (QM) Calculations: QM methods can elucidate the electronic structure of the molecule, helping to understand its reactivity and the nature of its interactions with biological targets at a subatomic level.
Quantitative Structure-Activity Relationship (QSAR): If a library of analogues is synthesized, QSAR models can be built to correlate specific structural features with biological activity, enabling the rational design of more potent and selective compounds.
| Research Avenue | Computational Method | Predicted Outcome |
| Pharmacokinetic Profiling | ADMET Simulation | Prediction of absorption, distribution, metabolism, excretion, and toxicity properties. |
| Target Identification | Molecular Docking | Identification of potential protein binding sites and prediction of binding affinity. |
| Mechanism of Action | Molecular Dynamics | Elucidation of the stability and dynamics of the compound-target complex over time. |
| Rational Drug Design | QSAR Modeling | Correlation of chemical structure with biological activity to guide synthesis of new analogues. |
Development of Hybrid Molecules Incorporating the Quinoline-3-carboxylate Scaffold
Creating hybrid molecules by combining two or more distinct pharmacophores is a growing strategy in drug discovery to develop multi-target agents or to improve the properties of a known active scaffold. The quinoline-3-carboxylate framework is an attractive candidate for such an approach.
A key future direction would be to use this compound as a foundational scaffold for creating novel hybrid compounds. Assuming initial screenings reveal a specific biological activity (e.g., anticancer), researchers could explore:
Conjugation with Other Active Agents: Covalently linking the molecule to another known therapeutic agent (e.g., a chemotherapy drug, a kinase inhibitor) could result in synergistic effects or help overcome drug resistance.
Introduction of Targeting Moieties: Attaching moieties that recognize specific cell types (e.g., cancer cells) could lead to targeted delivery, enhancing efficacy while reducing off-target side effects.
Investigation of New Biological Targets and Mechanisms of Action
The broader class of quinoline-3-carboxylate esters has shown promise, particularly as anticancer agents. nih.gov Notably, studies on related fluorinated quinoline derivatives have demonstrated that the ester group can be critical for their cytotoxic activity, with the corresponding hydrolyzed carboxylic acids being inactive. acs.orgacs.org This highlights the importance of the ester moiety, such as the 4-methylphenethyl group, in defining the compound's biological profile. For some derivatives, the mechanism of action has been linked to the upregulation of intrinsic apoptosis pathways. nih.gov
The foremost task for this compound is its comprehensive biological screening. Future research should prioritize:
High-Throughput Screening (HTS): Testing the compound against large panels of cancer cell lines and other disease models to identify potential therapeutic areas.
Target Deconvolution: Once a biological effect is confirmed, identifying the specific molecular target(s) is crucial. Techniques like thermal proteome profiling or affinity chromatography-mass spectrometry can be employed.
Mechanistic Studies: Investigating the downstream cellular effects following target engagement, such as impacts on signaling pathways, cell cycle progression, and apoptosis, will be essential to fully understand its mechanism of action.
Application in Chemical Biology Tools and Probes
Beyond direct therapeutic applications, compounds with interesting biological activities can be developed into chemical probes to study biological processes. If this compound is found to interact with a specific biological target, it could serve as a template for designing such tools.
Emerging research could focus on transforming the molecule into:
Affinity-Based Probes: By attaching a reactive group (like a photo-crosslinker) and a reporter tag (like biotin), researchers can create probes that covalently bind to their target protein. This allows for the unambiguous identification and isolation of the target from complex biological samples.
Fluorescent Probes: Incorporating a fluorophore into the structure would enable the use of advanced microscopy techniques to visualize the compound's distribution and localization within living cells in real-time, providing valuable information about its cellular uptake and site of action.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing quinoline-3-carboxylate derivatives, and how are they optimized for structural fidelity?
Methodological Answer:
Quinoline-3-carboxylates are typically synthesized via cyclocondensation or transition-metal-catalyzed reactions. For example, Rh(II)-catalyzed cyclopropanation-ring expansion reactions using indoles and halodiazoacetates (e.g., ethyl bromodiazoacetate) yield high-purity products under optimized conditions:
- Catalyst : Rh₂(esp)₂ (1 mol%) with Cs₂CO₃ as a base in CH₂Cl₂ .
- Purification : Silica gel chromatography with CH₂Cl₂/EtOAc eluents .
- Characterization : IR spectroscopy for functional groups (e.g., C=O at ~1606 cm⁻¹), NMR for substituent positioning, and HRMS for molecular ion validation .
Advanced: How can researchers address low yields in Rh(II)-catalyzed reactions for quinoline-3-carboxylates?
Methodological Answer:
Yield optimization requires:
- Controlled reagent addition : Dropwise addition of ice-cooled halodiazoacetates to prevent side reactions .
- Catalyst loading : 1 mol% Rh₂(esp)₂ balances cost and efficiency .
- Byproduct mitigation : ¹H NMR monitoring of crude mixtures to identify unreacted indole or intermediates .
- Solvent selection : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reaction homogeneity .
Basic: What analytical techniques are critical for confirming the purity and structure of quinoline-3-carboxylates?
Methodological Answer:
- Chromatography : TLC (e.g., Rf = 0.78 in n-hexane/dichloromethane) for preliminary purity assessment .
- Spectroscopy :
- Mass spectrometry : HRMS confirms molecular weight within ±2 ppm error .
Advanced: How do structural modifications at the 4-position of quinoline-3-carboxylates influence antiproliferative activity?
Methodological Answer:
- Substituent effects : 4-Methylphenethyl groups enhance lipophilicity, improving cell membrane permeability. Derivatives like 4m (IC₅₀ = 0.33 µM vs. MCF-7) show apoptosis induction via intrinsic pathways .
- SAR validation : In silico QED and ADMET profiling predicts toxicity and bioavailability, guiding rational design .
- Experimental validation : Dose-response assays (0.1–10 µM) with caspase-3/7 activation metrics .
Basic: What crystallographic tools are recommended for resolving quinoline-3-carboxylate structures?
Methodological Answer:
- Software : SHELXL for small-molecule refinement and OLEX2 for integrated structure solution/visualization .
- Data collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K minimizes thermal motion artifacts .
- Challenges : Twinning or disorder in methylphenethyl groups requires iterative refinement with SHELXL’s TWIN/BASF commands .
Advanced: How can computational modeling predict the drug-likeness of quinoline-3-carboxylate derivatives?
Methodological Answer:
- QED metrics : Quantitative Estimate of Drug-likeness evaluates solubility, molecular weight, and rotatable bonds .
- ADMET prediction : Tools like SwissADME assess:
- Docking studies : AutoDock Vina simulates binding to targets like topoisomerase II, correlating with IC₅₀ values .
Basic: What are the key steps in evaluating the antimicrobial activity of quinoline-3-carboxylates?
Methodological Answer:
- Assay design : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Controls : Ciprofloxacin as a positive control (MIC = 0.5 µg/mL) .
- Data interpretation : Structure-activity trends (e.g., chloro-substituted derivatives show enhanced activity due to electrophilicity) .
Advanced: How do researchers resolve contradictions in reported bioactivity data for quinoline derivatives?
Methodological Answer:
- Standardization : Uniform protocols (e.g., 24-h incubation at 37°C) minimize inter-lab variability .
- Meta-analysis : Compare IC₅₀ values across cell lines (e.g., K562 vs. MCF-7) to identify cell-type-specific effects .
- Mechanistic studies : Flow cytometry for apoptosis/necrosis differentiation clarifies conflicting cytotoxicity reports .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
